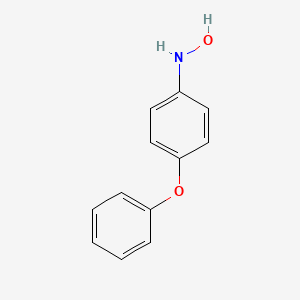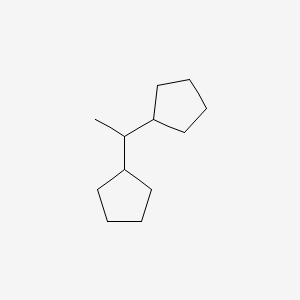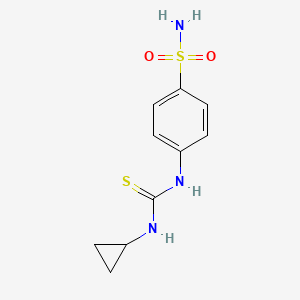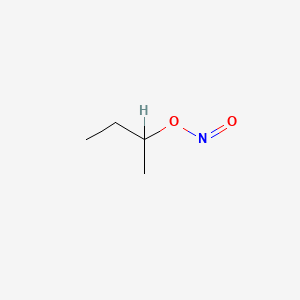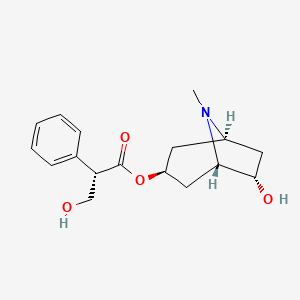
anisodamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
anisodamine is a naturally occurring tropane alkaloid. It is a derivative of hyoscyamine, which is found in plants of the Solanaceae family, such as henbane (Hyoscyamus niger) and deadly nightshade (Atropa belladonna). This compound is known for its pharmacological properties, particularly its anticholinergic effects, which make it useful in various medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anisodamine typically involves the hydroxylation of hyoscyamine. One common method is the enzymatic conversion using hyoscyamine (6S)-dioxygenase, which catalyzes the hydroxylation of hyoscyamine to produce this compound . This reaction requires substrates such as L-hyoscyamine, 2-oxoglutarate, and molecular oxygen, and it produces this compound, succinate, and carbon dioxide as products .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express hyoscyamine (6S)-dioxygenase. This method allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
anisodamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to hyoscyamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hyoscyamine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
anisodamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tropane alkaloids and derivatives.
Biology: Studied for its role in plant metabolism and its effects on various biological systems.
Medicine: Investigated for its anticholinergic properties, which can be useful in treating conditions such as motion sickness, gastrointestinal disorders, and Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of anisodamine involves its interaction with the cholinergic system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced gastrointestinal motility and decreased secretion of bodily fluids .
Comparison with Similar Compounds
Similar Compounds
Hyoscyamine: The parent compound of anisodamine, known for its anticholinergic effects.
Atropine: A racemic mixture of hyoscyamine, used for similar medical applications.
Scopolamine: Another tropane alkaloid with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific hydroxylation at the 6S position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its solubility, bioavailability, and interaction with biological targets, making it distinct from other tropane alkaloids .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16+/m1/s1 |
InChI Key |
WTQYWNWRJNXDEG-LEOABGAYSA-N |
Isomeric SMILES |
CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Pictograms |
Irritant |
Synonyms |
6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


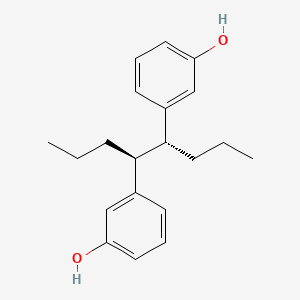
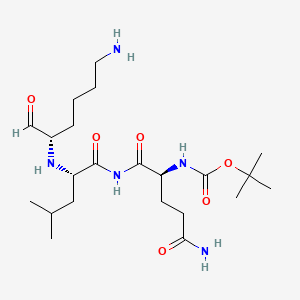
![6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1197547.png)
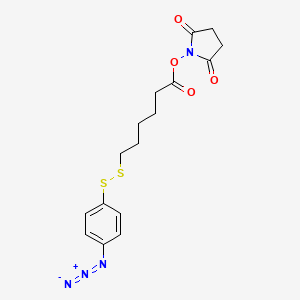


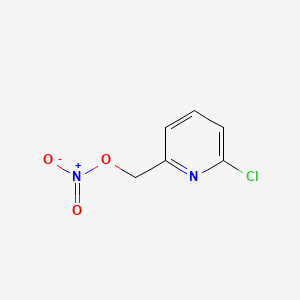
![1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid](/img/structure/B1197558.png)
